1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one typically involves multiple steps, including the formation of the pyridine, pyrimidine, and piperazine rings. One common method involves the reaction of 2-methoxypyridine with a suitable halogenated compound to introduce the methoxy group. This is followed by the formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups .
Scientific Research Applications
1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine, pyrimidine, and piperazine rings, such as:
- 2-methylimidazo[1,2-a]pyridine
- 3-bromoimidazo[1,2-a]pyridine
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N5O3/c1-26-16-10-13(5-6-19-16)22-9-8-21(12-18(22)25)15-11-17(24)23-7-3-2-4-14(23)20-15/h2-7,10-11H,8-9,12H2,1H3 |
InChI Key |
PEOBECZVTPFIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.